

Spectroscopic Analysis of Triisopropyl Borate Reaction Intermediates: A Comparative Guide

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Compound of Interest

Compound Name: *Triisopropyl borate*

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For researchers engaged in synthetic chemistry, particularly in the realm of Suzuki-Miyaura cross-coupling reactions and the synthesis of boronic acids, understanding the reaction intermediates is paramount for optimization and control. **Triisopropyl borate** serves as a common and effective precursor for the formation of boronic acids and their derivatives. This guide provides a comparative analysis of the spectroscopic characteristics of key intermediates formed during the reaction of **triisopropyl borate** with organometallic reagents, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

The in-situ formation of boronic acid precursors often involves the reaction of an organolithium or Grignard reagent with **triisopropyl borate**. This process leads to the formation of a tetracoordinate borate complex, often referred to as a lithium **triisopropyl borate**, which is then hydrolyzed to the corresponding boronic acid.^{[1][2]} Monitoring the conversion of the starting materials to these intermediates and then to the final product can be effectively achieved by leveraging the distinct spectroscopic signatures of each species.

Comparative Spectroscopic Data

The transformation from the trigonal planar **triisopropyl borate** to the tetrahedral lithium **triisopropyl borate** intermediate results in significant and observable changes in both NMR and IR spectra. The coordination of the carbanion to the boron atom alters the electronic environment and geometry, which is reflected in the chemical shifts and vibrational frequencies.

Table 1: Comparative ¹¹B NMR Data

Compound/Intermediate	Hybridization of Boron	Typical ^{11}B NMR Chemical Shift (ppm)	Rationale for Chemical Shift
Triisopropyl borate	sp^2	~18	The boron atom is in a trigonal planar environment, resulting in a downfield chemical shift.
Lithium triisopropyl borate intermediate	sp^3	~3-10	The formation of the tetracoordinate "ate" complex leads to increased shielding of the boron nucleus, causing a significant upfield shift. [3]
Boronic Acid	sp^2	~25-35	After hydrolysis, the boron atom returns to a trigonal planar geometry, similar to the starting borate ester. [3]

Table 2: Comparative ^1H NMR Data

Compound/Intermediate	Key Proton Signal	Typical ^1H NMR Chemical Shift (ppm)	Notes
Triisopropyl borate	-CH of isopropyl group	~4.0-4.5 (septet)	The methine proton of the isopropyl group is coupled to the six methyl protons.
-CH ₃ of isopropyl group	~1.2 (doublet)	The six methyl protons are coupled to the methine proton.	
Lithium triisopropyl borate intermediate	-CH of isopropyl group	Shifts slightly upfield	The change in coordination at the boron center subtly affects the electronic environment of the isopropyl groups.
Protons on the newly attached organic group	Varies depending on the group	This provides a clear marker for the formation of the intermediate.	

Table 3: Comparative IR Spectroscopy Data

Compound/Intermediate	Key Vibrational Mode	Typical Frequency (cm ⁻¹)	Rationale for Vibrational Frequency
Triisopropyl borate	B-O stretching	~1350-1450 (strong, broad)	Characteristic of trigonal borate esters. [4]
C-O stretching	~1100-1200	Associated with the isopropyl ether linkages.	
Lithium triisopropyl borate intermediate	B-O stretching	Shifts to lower frequency	The change from sp ² to sp ³ hybridization at the boron center weakens the B-O bonds, causing a shift to lower wavenumbers.
Boronic Acid	O-H stretching	~3200-3600 (broad)	A distinct broad peak appears due to the hydroxyl groups.
B-O stretching	~1330-1380	Similar to borate esters, indicating the trigonal planar boron environment.[4]	

Experimental Protocols

General Procedure for the Formation and In-Situ Monitoring of Lithium **Triisopropyl Borate**

This protocol is adapted from methodologies used for the preparation of lithium **triisopropyl borates** for Suzuki-Miyaura coupling reactions.[1][5][6]

Materials:

- Aryl or heteroaryl halide (e.g., Bromobenzene)

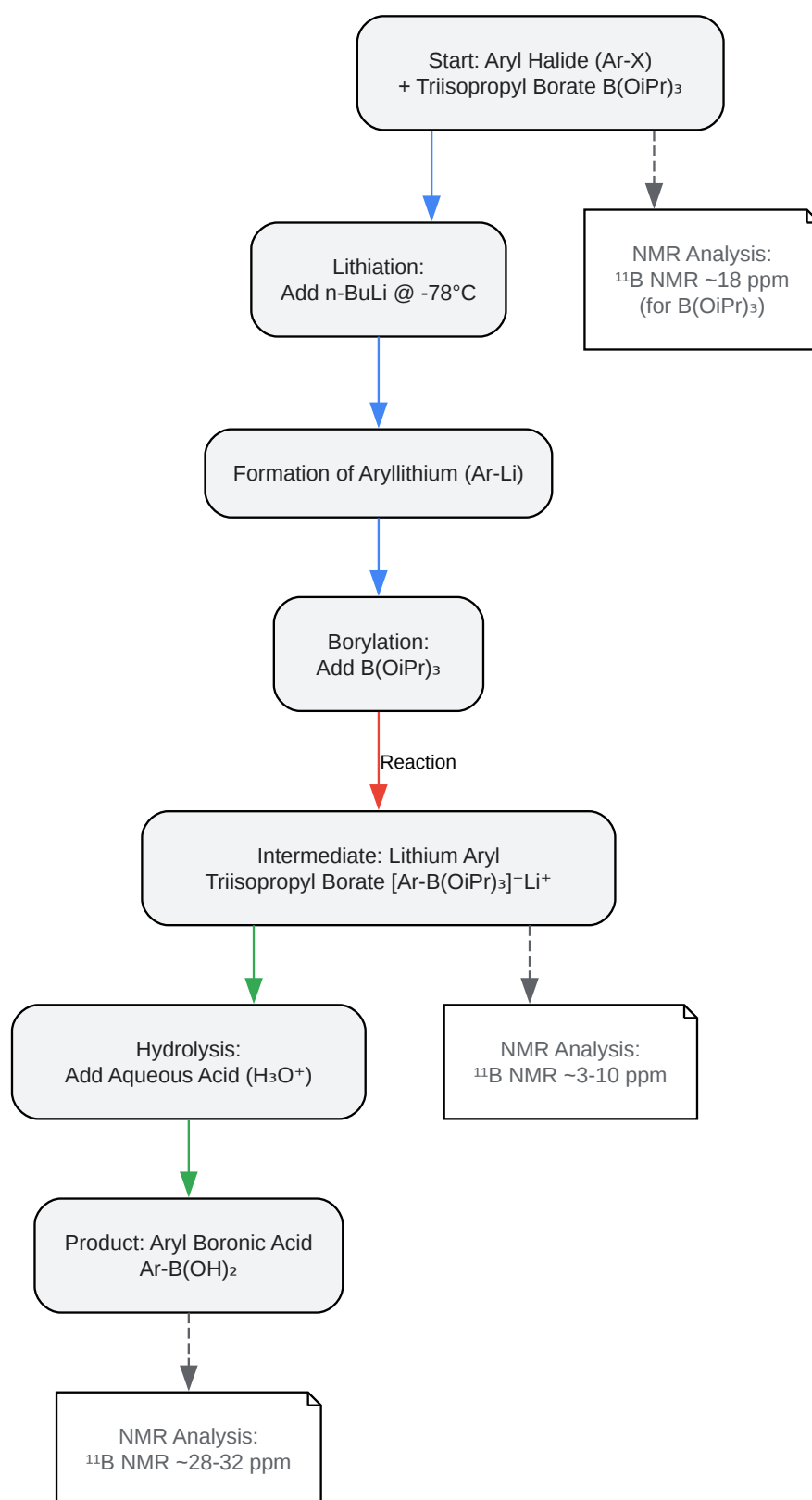
- n-Butyllithium (n-BuLi) in hexanes
- **Triisopropyl borate**
- Anhydrous tetrahydrofuran (THF)
- Deuterated solvent for NMR analysis (e.g., THF-d₈)

Procedure:

- Setup: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet is charged with the aryl halide (1.0 equiv) and anhydrous THF.
- Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-BuLi (1.1 equiv) is added dropwise via syringe. The reaction is stirred at this temperature for 1 hour to ensure complete formation of the aryllithium reagent.
- Borylation: **Triisopropyl borate** (1.1 equiv) is added dropwise to the cold solution. The reaction mixture is allowed to gradually warm to room temperature and is stirred for an additional 4-8 hours.^[1]
- Spectroscopic Monitoring: For in-situ analysis, the reaction can be performed in an NMR tube using deuterated solvents. Small aliquots can be carefully quenched and prepared for IR analysis.
 - NMR: ¹¹B NMR spectroscopy is particularly useful for monitoring the reaction progress. The disappearance of the starting **triisopropyl borate** signal (around 18 ppm) and the appearance of a new, upfield signal (around 3-10 ppm) indicates the formation of the lithium **triisopropyl borate** intermediate.^[3]
 - IR: The shift of the strong B-O stretching band from ~1350-1450 cm⁻¹ to a lower frequency is indicative of the formation of the tetracoordinate borate complex.
- Workup (for boronic acid synthesis): Upon completion, the reaction is quenched by the slow addition of an aqueous acid solution (e.g., 1 M HCl). The resulting boronic acid can then be extracted with an organic solvent.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the workflow for the synthesis of a boronic acid from an aryl halide via a lithium **triisopropyl borate** intermediate, including the key analytical checkpoints.



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Caption: Workflow for boronic acid synthesis and key ^{11}B NMR analysis points.

Comparison with Alternatives

While **triisopropyl borate** is widely used, other borate esters like trimethyl borate can also be employed. The choice of the borate ester can influence the reaction rate and the stability of the intermediate. **Triisopropyl borate** is often preferred due to its lower reactivity and the higher stability of the resulting "ate" complex, which can lead to cleaner reactions and higher yields, especially in complex syntheses.^[7] The bulkier isopropyl groups can also prevent unwanted side reactions.

In summary, the distinct spectroscopic shifts observed in NMR and IR analyses provide a powerful toolkit for researchers to monitor the formation of key intermediates in reactions involving **triisopropyl borate**. By understanding these spectroscopic signatures, scientists can better control reaction conditions, confirm the formation of the desired intermediates, and ultimately improve the efficiency and yield of their synthetic protocols.

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